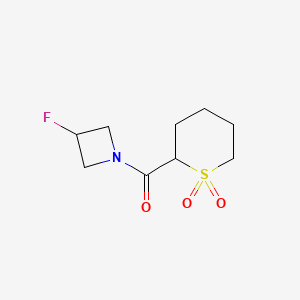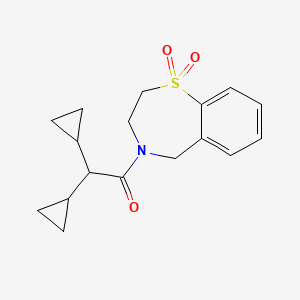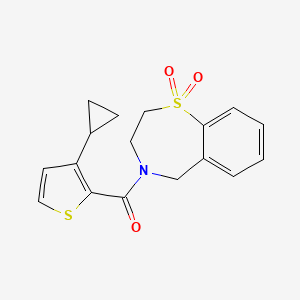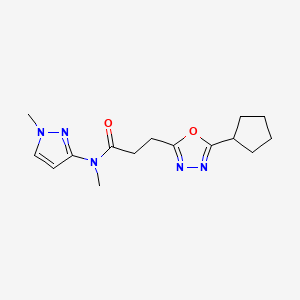
(1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure, which includes a dioxothiane ring and a fluoroazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Dioxothiane Ring: This step involves the cyclization of a suitable precursor, such as a thioether, under oxidative conditions to form the dioxothiane ring.
Introduction of the Fluoroazetidine Moiety: The fluoroazetidine group is introduced through nucleophilic substitution reactions, where a fluorinated azetidine derivative reacts with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, solvent systems, and reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The dioxothiane ring can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction of the fluoroazetidine moiety can yield various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Reduced fluoroazetidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The dioxothiane ring and fluoroazetidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (1,1-Dioxothian-2-yl)methanamine
- (1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone
- (1,1-Dioxothian-2-yl)-(2H-thiazol-5-yl)methanone
Comparison:
- Structural Differences: While these compounds share the dioxothiane ring, they differ in the substituents attached to the ring, leading to variations in their chemical and biological properties.
- Unique Features: (1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone is unique due to the presence of the fluoroazetidine moiety, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
(1,1-dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3S/c10-7-5-11(6-7)9(12)8-3-1-2-4-15(8,13)14/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSSRJNSYDHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C(=O)N2CC(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole](/img/structure/B6768390.png)
![1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone](/img/structure/B6768395.png)
![Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone](/img/structure/B6768399.png)
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(1-hydroxycyclobutyl)methanone](/img/structure/B6768406.png)
![[(4aS,7aS)-6-(2-ethyl-1,3-oxazole-4-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-(2-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B6768413.png)
![Cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B6768416.png)
![2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6768429.png)


![6-cyclopropyl-4-(spiro[1H-2-benzofuran-3,3'-piperidine]-1'-carbonyl)-1H-pyridin-2-one](/img/structure/B6768441.png)
![(1-methoxyisoquinolin-3-yl)-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylmethanone](/img/structure/B6768446.png)
![spiro[1H-2-benzofuran-3,3'-piperidine]-1'-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B6768451.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone](/img/structure/B6768464.png)

